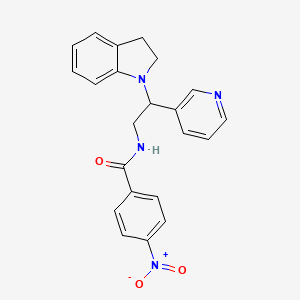

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is an organic compound that features a complex structure with multiple functional groups, including an indole, a pyridine, and a nitrobenzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

Pyridine Introduction: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Linking the Indole and Pyridine: The two rings can be linked through an alkylation reaction.

Nitrobenzamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential anti-cancer and anti-inflammatory activities. Its unique structure allows it to interact with various biological targets, which may lead to the development of new therapeutic agents.

- Enzyme Inhibition : Preliminary studies suggest that N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide may act as a non-competitive inhibitor of certain kinase enzymes involved in cell signaling pathways. This could have implications for cancer treatment by modulating signaling pathways that promote tumor growth.

2. Chemical Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular structures. Its functional groups can participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks .

3. Biological Probes

Mecanismo De Acción

The mechanism of action of N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group could be involved in redox reactions, while the indole and pyridine rings might facilitate binding to specific sites on target molecules.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a complex organic compound notable for its potential biological activities, which arise from its unique molecular structure comprising an indole moiety, a pyridine ring, and a nitrobenzamide functional group. This compound is of increasing interest in medicinal chemistry due to its possible applications in drug development, particularly in targeting specific biological pathways.

Structural Characteristics

The compound's structure can be broken down into three significant components:

- Indole Moiety : Known for its ability to interact with various biological receptors, potentially influencing neurotransmitter systems.

- Pyridine Ring : Commonly found in numerous pharmaceuticals, the pyridine ring enhances the compound's ability to form hydrogen bonds with biological molecules.

- Nitrobenzamide Functional Group : The presence of the nitro group can increase reactivity and alter biological properties, making it a focal point for further research.

- Enzyme Inhibition : The compound is hypothesized to inhibit kinase enzymes, which play critical roles in cellular signaling and regulation.

- Receptor Interaction : The indole component may facilitate interactions with neurotransmitter receptors, influencing neurological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-amino-benzamide | Contains an amino group instead of a nitro group | Potentially different biological activity due to amino substitution |

| N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methyl-benzamide | Contains a methyl group instead of a nitro group | Variation in lipophilicity and reactivity |

| N-[2-(1H-indol-3-yl)ethyl]-4-nitro-benzamide | Lacks the pyridine moiety | Provides insights into the role of pyridine in biological activity |

This table illustrates how variations in functional groups can significantly impact biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on indole-based compounds for their potential as HIV inhibitors. For example, research has identified scaffolds that target multiple viral functions simultaneously, suggesting that similar strategies could be applied to this compound. The structural optimization of such compounds has led to derivatives exhibiting low micromolar activity against HIV replication .

Additionally, investigations into the chemical reactivity of compounds with similar structures indicate that the nitro group may participate in redox reactions and influence binding affinity to target enzymes.

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c27-22(17-7-9-19(10-8-17)26(28)29)24-15-21(18-5-3-12-23-14-18)25-13-11-16-4-1-2-6-20(16)25/h1-10,12,14,21H,11,13,15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPBVPQVDQPDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.